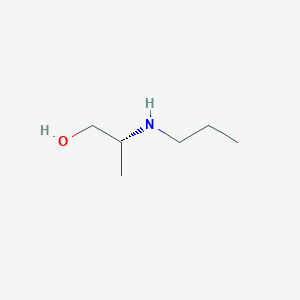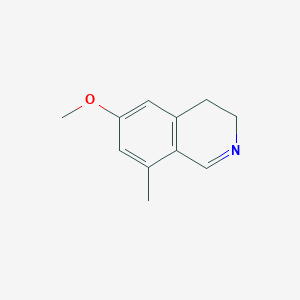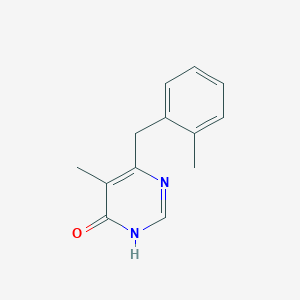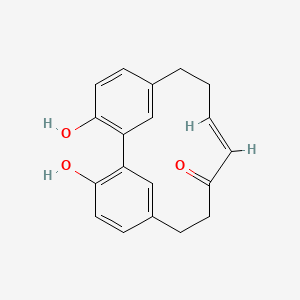
Alnusone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alnusone is a natural organic compound primarily found in the roots and bark of the Alnus tree. It is a yellow crystalline solid with a distinct odor. The chemical structure of this compound includes a benzene ring and an α,β-unsaturated ketone functional group. It is insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alnusone can be synthesized through the coupling of aryl and vinyl halides using zerovalent nickel complexes. The reaction proceeds through oxidative addition of the organic halide to nickel (0), followed by the formation of biaryls in dimethylformamide (DMF). The crucial aryl halide coupling to form the ring occurs with a 50% yield .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the Alnus tree’s roots and bark. Methods such as solvent extraction and ultrasonic extraction are employed. Post-extraction, techniques like distillation and crystallization are used to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Alnusone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Metal catalysts such as palladium and copper are used in halogen exchange reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various halogenated derivatives
Scientific Research Applications
Alnusone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential antioxidative and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various ailments.
Industry: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which Alnusone exerts its effects involves its interaction with molecular targets and pathways. This compound’s α,β-unsaturated ketone group allows it to participate in Michael addition reactions, which can modify proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Phenanthrene: Shares a similar aromatic structure but lacks the α,β-unsaturated ketone group.
Dihydrophenanthrene: Mimics natural compounds with strong antialgal activity.
Uniqueness: Alnusone’s unique combination of a benzene ring and an α,β-unsaturated ketone group distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(10E)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one |
InChI |
InChI=1S/C19H18O3/c20-15-4-2-1-3-13-6-9-18(21)16(11-13)17-12-14(5-8-15)7-10-19(17)22/h2,4,6-7,9-12,21-22H,1,3,5,8H2/b4-2+ |
InChI Key |
VWORGKSAVUQKSQ-DUXPYHPUSA-N |
Isomeric SMILES |
C\1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)/C=C1)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


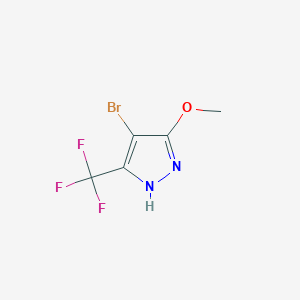

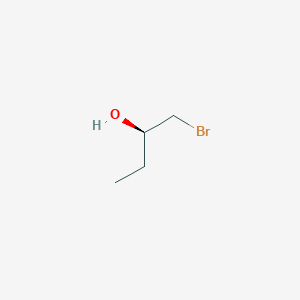
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
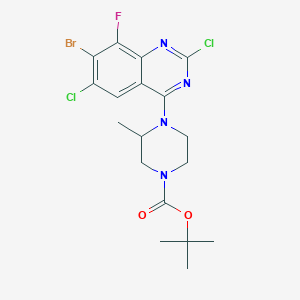
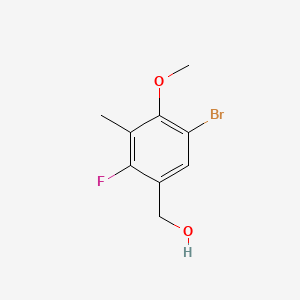

![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
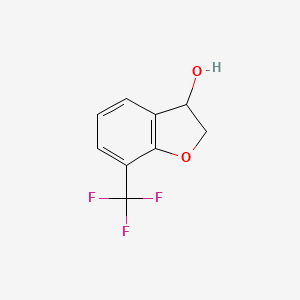
![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
